Sovesudil

Description

Properties

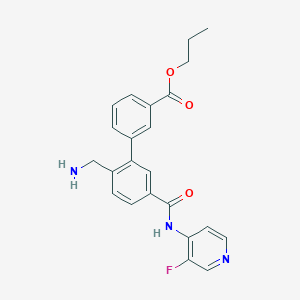

IUPAC Name |

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWBYIFLWUCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333400-14-8 | |

| Record name | Sovesudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333400148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOVESUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23O3R93BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Sovesudil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sovesudil, also known as PHP-201, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is under investigation as a therapeutic agent for glaucoma due to its ability to lower intraocular pressure. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and its mechanism of action involving the modulation of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel ophthalmic therapies.

Chemical Properties of this compound

This compound is a small molecule with the chemical name propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate | [1] |

| Synonyms | PHP-201, AMA-0076 | [1] |

| Molecular Formula | C23H22FN3O3 | [2] |

| Molecular Weight | 407.44 g/mol | [2] |

| CAS Number | 1333400-14-8 | [2] |

| Appearance | Off-white to light yellow solid | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Solubility | DMSO: 100 mg/mL (245.43 mM) (requires sonication) | [2] |

| Water: Soluble (hydrophilic nature) | [3] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

Table 3: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C23H23ClFN3O3 | N/A |

| Molecular Weight | 443.9 g/mol | N/A |

| CAS Number | 2984963-50-8 | [4] |

Synthesis Pathway of this compound

The synthesis of this compound has been reported in the scientific literature, outlining a multi-step process.[5] While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic scheme is presented below. The synthesis involves key transformations including amide bond formation and Suzuki coupling.

Note: The specific starting materials and intermediates are proprietary and not fully disclosed in the public domain. The provided diagram illustrates the key chemical transformations involved in the synthesis.

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[4] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility. By inhibiting ROCK, this compound influences downstream signaling cascades, including the Hippo and ERK1/2 pathways, which are involved in cell proliferation, apoptosis, and mechanotransduction.[3]

ROCK Inhibition

The primary mechanism of action of this compound is the inhibition of ROCK1 and ROCK2 isoforms. This inhibition leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, resulting in a reduction of intraocular pressure.

Crosstalk with Hippo and ERK1/2 Pathways

Inhibition of ROCK by this compound has been shown to modulate the Hippo and ERK1/2 signaling pathways.[3] The Hippo pathway is a key regulator of organ size and cell proliferation, while the ERK1/2 pathway is involved in cell growth and differentiation. The interplay between these pathways is complex and context-dependent. This compound-mediated ROCK inhibition leads to the activation of the Hippo pathway effector YAP, promoting cell proliferation and regeneration, and also influences ERK1/2 signaling.[3][6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. Commercial suppliers provide basic handling and solubility instructions.

General Protocol for In Vitro Studies:

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] This stock solution can then be further diluted in an appropriate cell culture medium to the desired final concentration. It is recommended to perform a solvent control in all experiments.

Note: Due to the lack of a publicly available, detailed synthesis protocol, researchers should refer to the general scheme and reaction conditions reported in the cited literature[5] as a starting point for any synthetic efforts.

Conclusion

This compound is a promising ROCK inhibitor with a clear mechanism of action for reducing intraocular pressure. Its synthesis involves a multi-step process with key chemical transformations. The understanding of its chemical properties and its effects on cellular signaling pathways provides a solid foundation for its further development as a therapeutic agent for glaucoma and potentially other conditions where ROCK inhibition is beneficial. This guide summarizes the current publicly available technical information on this compound to aid researchers in their ongoing and future studies.

References

- 1. optibrium.com [optibrium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel ROCK Inhibitors, this compound and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Inhibition of ERK1/2 down-regulates the Hippo/YAP signaling pathway in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

Sovesudil in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of sovesudil, a potent Rho-associated protein kinase (ROCK) inhibitor, in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their studies. The following sections detail quantitative solubility and stability data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Data Summary

The solubility and stability of this compound and its hydrochloride salt in DMSO are critical parameters for the preparation of stock solutions and ensuring the integrity of experimental results. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound and this compound Hydrochloride in DMSO

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| This compound | DMSO | 100 | 245.43 | Ultrasonic assistance may be needed. It is recommended to use newly opened DMSO as it is hygroscopic.[1] |

| This compound Hydrochloride | DMSO | 62.5 | 140.80 | Requires sonication, warming, and heating to 60°C for dissolution. Use of newly opened, non-hygroscopic DMSO is advised.[2] |

Table 2: Stability of this compound in DMSO Solution

| Storage Temperature | Duration | Form |

| -80°C | 6 months | In solvent |

| -20°C | 1 month | In solvent |

| 4°C | 2 weeks | In DMSO |

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound in DMSO are not publicly detailed, the following represents a standard and robust methodology based on established pharmaceutical research practices.

Solubility Determination: Saturated Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

2 mL glass vials with screw caps

-

Orbital shaker maintained at 25°C

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of this compound powder is added to a series of 2 mL glass vials.

-

A known volume of DMSO (e.g., 1 mL) is added to each vial.

-

The vials are tightly sealed and placed on an orbital shaker set to a constant agitation speed at 25°C.

-

The samples are agitated for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, the samples are visually inspected for the presence of undissolved solid material.

-

The saturated solutions are filtered through a 0.22 µm syringe filter to remove any undissolved particles.

-

The filtered supernatant is then serially diluted with DMSO to fall within the linear range of the HPLC calibration curve.

-

The concentration of this compound in the diluted samples is quantified using a validated HPLC-UV method against a standard curve of known this compound concentrations.

-

The final solubility is reported in mg/mL and mM.

Stability Assessment: HPLC-Based Purity Analysis

This protocol assesses the chemical stability of this compound in a DMSO stock solution over time at various storage temperatures.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM)

-

Temperature-controlled storage units (-80°C, -20°C, and 4°C)

-

HPLC system with a UV detector

-

Appropriate HPLC column and mobile phase for this compound analysis

Procedure:

-

A fresh stock solution of this compound in DMSO is prepared at a known concentration.

-

The initial purity of the solution is determined by HPLC-UV analysis. The peak area of this compound is recorded as the time-zero reference.

-

The stock solution is aliquoted into multiple vials to avoid freeze-thaw cycles.

-

Aliquots are stored at -80°C, -20°C, and 4°C.

-

At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), an aliquot from each storage condition is removed.

-

The samples are brought to room temperature, and the purity is analyzed by HPLC-UV.

-

The peak area of this compound is compared to the time-zero measurement. The appearance of any new peaks, indicating degradation products, is also monitored.

-

The stability is reported as the percentage of the initial this compound concentration remaining at each time point. A compound is generally considered stable if the purity remains above 95%.

Visualizations

This compound's Mechanism of Action: The ROCK Signaling Pathway

This compound is a potent inhibitor of Rho-associated protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. By inhibiting ROCK, this compound modulates the actin cytoskeleton, leading to its therapeutic effects.

Caption: this compound inhibits the ROCK signaling pathway.

Experimental Workflow: Preparation of a this compound DMSO Stock Solution

The proper preparation of a DMSO stock solution is fundamental for accurate and reproducible experimental results. The following diagram outlines a standard workflow.

Caption: Workflow for preparing a this compound DMSO stock solution.

References

Sovesudil: A Technical Guide to its Downstream Signaling Pathways and Core Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Sovesudil (also known as PHP-201 or AMA0076) is a potent, ATP-competitive, and locally acting inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Developed primarily for the treatment of glaucoma, its mechanism centers on reducing intraocular pressure (IOP) by targeting the trabecular meshwork (TM) of the eye.[5][6][7][8] this compound inhibits both ROCK-I and ROCK-II isoforms, leading to the modulation of key downstream signaling pathways that control actin cytoskeleton dynamics, cell contractility, and adhesion.[1][6][9] This document provides an in-depth examination of these pathways, presents quantitative data on this compound's activity, details relevant experimental protocols, and visualizes the core molecular interactions.

Introduction to this compound and the Rho/ROCK Pathway

The Rho family of small GTPases, particularly RhoA, are critical regulators of cellular architecture. When activated by upstream signals, RhoA-GTP binds to and activates its primary downstream effectors, the serine/threonine kinases ROCK-I and ROCK-II.[5][10][11] The Rho/ROCK signaling cascade is a central hub for controlling the assembly of actin stress fibers and focal adhesions, thereby governing cell shape, motility, and smooth muscle contraction.[5][11]

In the context of ophthalmology, this pathway is integral to the regulation of aqueous humor outflow.[7][12] Elevated ROCK activity in the cells of the trabecular meshwork and Schlemm's canal leads to increased cytoskeletal tension and cell contraction.[5][10] This stiffening of the TM tissue increases resistance to aqueous humor drainage, resulting in elevated IOP, a primary risk factor for glaucoma.[7][8]

This compound functions by directly inhibiting ROCK, which relaxes the TM, enhances aqueous humor outflow through the conventional pathway, and consequently lowers IOP.[6][7][10] A key feature of this compound is its design as a "soft drug," intended for local action and rapid metabolic inactivation to minimize side effects such as conjunctival hyperemia, a common issue with other ROCK inhibitors.[1][8][13]

Quantitative Data on this compound Activity

The potency of this compound has been characterized through in vitro kinase assays and clinical trials.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Description |

|---|---|---|

| ROCK-I | 3.7 nM | The half maximal inhibitory concentration against the ROCK-I isoform.[1][2][3] |

| ROCK-II | 2.3 nM | The half maximal inhibitory concentration against the ROCK-II isoform.[1][2][3] |

Table 2: Clinical Efficacy of this compound in Normal-Tension Glaucoma (Phase II)

| Treatment Group (TID for 4 weeks) | Mean Diurnal IOP Change from Baseline | Comparison to Placebo |

|---|---|---|

| This compound 0.5% | -1.56 mmHg | Met superiority criteria (p < 0.05).[14] |

| This compound 0.25% | -1.10 mmHg | Showed statistically significant IOP-lowering effect.[14] |

| Placebo | -0.65 mmHg | N/A[14] |

Core Downstream Signaling Pathways

This compound's inhibition of ROCK initiates a cascade of dephosphorylation events that culminate in cytoskeletal relaxation. The two primary downstream pathways affected are the Myosin Light Chain Phosphatase and the LIM Kinase/Cofilin axes.

The Myosin Light Chain (MLC) Phosphatase Pathway

This is the principal pathway through which ROCK regulates actomyosin contractility.

-

ROCK Action: Active ROCK phosphorylates the Myosin Phosphatase Target subunit 1 (MYPT1) of the Myosin Light Chain Phosphatase (MLCP) enzyme complex.[15][16][17]

-

MLCP Inactivation: This phosphorylation of MYPT1 inhibits the phosphatase activity of MLCP.[16][17]

-

Increased MLC Phosphorylation: With MLCP inhibited, the levels of phosphorylated Myosin Light Chain (p-MLC) increase, driven by kinases like Myosin Light Chain Kinase (MLCK).[15][18]

-

Cell Contraction: p-MLC activates myosin II ATPase activity, promoting its interaction with actin filaments to form stress fibers and induce cell contraction.[18]

Effect of this compound: By inhibiting ROCK, this compound prevents the inhibitory phosphorylation of MYPT1. This keeps MLCP active, leading to the dephosphorylation of MLC. The resulting decrease in p-MLC levels causes stress fiber disassembly, cellular relaxation, and increased aqueous humor outflow in the trabecular meshwork.

The LIM Kinase (LIMK) / Cofilin Pathway

This pathway regulates the stability and turnover of actin filaments.

-

ROCK Action: Active ROCK phosphorylates and activates LIM kinase (LIMK).[11]

-

Cofilin Inactivation: Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[11]

-

Actin Filament Stabilization: In its inactive, phosphorylated state, cofilin can no longer bind to and sever actin filaments. This leads to an accumulation and stabilization of F-actin stress fibers.[11]

Effect of this compound: this compound's inhibition of ROCK prevents the activation of LIMK. Consequently, cofilin remains in its active, non-phosphorylated state, where it promotes the disassembly and turnover of actin filaments. This contributes to the overall relaxation of the actin cytoskeleton.

Caption: Downstream signaling pathways inhibited by this compound.

Table 3: Summary of this compound's Effects on Downstream Targets

| Target Protein | Phosphorylation State | Functional Consequence |

|---|---|---|

| MYPT1 | Decreased | Activation of MLCP |

| Myosin Light Chain (MLC) | Decreased | Reduced actomyosin contraction; cell relaxation |

| LIM Kinase (LIMK) | Decreased (Inactive) | Prevents inactivation of cofilin |

| Cofilin | Decreased (Active) | Promotes actin filament disassembly |

Experimental Protocols

Protocol: In Vitro ROCK Activity Assay (ELISA-based)

This protocol outlines a common method for measuring ROCK activity and the inhibitory potential of compounds like this compound. It is based on principles from commercially available kits.[16][17][19]

Principle: This assay quantifies the phosphorylation of a ROCK substrate, typically recombinant MYPT1, which is pre-coated onto a 96-well microplate. The amount of phosphorylated substrate is detected using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.

Materials:

-

96-well plate pre-coated with recombinant MYPT1

-

Active recombinant ROCK-II enzyme (for positive control and standard curve)

-

This compound or other test inhibitors

-

Kinase Assay Buffer

-

ATP Solution

-

Anti-phospho-MYPT1 (e.g., Thr696) primary antibody

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., TBS-T)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 0.5 M H₂SO₄)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of ROCK-II enzyme, this compound (at various concentrations), and ATP in Kinase Assay Buffer.

-

Reaction Setup: Add 90 µL of diluted active ROCK-II enzyme to the appropriate wells of the MYPT1-coated plate. Add 10 µL of this compound solution or vehicle control. Include wells with buffer only as a negative control.

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.

-

Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.

-

Washing: Stop the reaction by flicking out the contents. Wash the wells three times with 250 µL of 1X Wash Buffer per well.

-

Primary Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well. Incubate for 1 hour at room temperature with agitation.

-

Washing: Repeat step 5.

-

Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature with agitation.

-

Washing: Repeat step 5.

-

Detection: Add 100 µL of Substrate Solution to each well and incubate in the dark for 10-20 minutes, or until color develops.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at 450 nm.

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for an ELISA-based ROCK activity assay.

Protocol: Myosin Light Chain Phosphorylation Assay (Western Blot)

This protocol describes how to measure changes in MLC phosphorylation in cultured cells (e.g., human trabecular meshwork cells) following treatment with this compound.[15][20]

Principle: Cells are treated with this compound, lysed, and the proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the levels of both phosphorylated MLC (p-MLC) and total MLC. The ratio of p-MLC to total MLC provides a quantitative measure of the drug's effect.

Materials:

-

Cultured human trabecular meshwork (HTM) cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T)

-

Primary antibodies: Rabbit anti-phospho-MLC (e.g., Ser19) and Mouse anti-total-MLC

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate HTM cells and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-p-MLC and anti-total-MLC, diluted in blocking buffer) overnight at 4°C with gentle rocking.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat step 9.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities for p-MLC and total MLC using densitometry software. Calculate the ratio of p-MLC to total MLC for each sample and normalize to the vehicle control.

Caption: Workflow for Western Blot analysis of MLC phosphorylation.

Conclusion

This compound is a highly specific ROCK inhibitor that exerts its therapeutic effect by modulating well-defined downstream signaling pathways. Its primary mechanism involves the inhibition of ROCK-mediated phosphorylation of MYPT1 and LIMK. This action leads to a decrease in Myosin Light Chain phosphorylation and an increase in cofilin activity, respectively. The cumulative effect is a reduction in actin stress fibers and actomyosin contractility within the trabecular meshwork, facilitating aqueous humor outflow and lowering intraocular pressure. The targeted, localized action and favorable safety profile of this compound underscore the therapeutic potential of modulating the Rho/ROCK pathway for the treatment of glaucoma and other ocular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (hydrochloride) - Nordic Biosite [nordicbiosite.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Rho Kinase in Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ROCK2 inhibitors help to restore immune balance [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel ROCK Inhibitors, this compound and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 18. mdpi.com [mdpi.com]

- 19. content.abcam.com [content.abcam.com]

- 20. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activity of AMA0078, the Inactive Metabolite of Sovesudil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sovesudil (also known as AMA0076 or PHP-201) is a novel Rho kinase (ROCK) inhibitor developed as a "soft drug" for the treatment of glaucoma. A key design feature of this compound is its localized activity in the eye, followed by rapid metabolic inactivation to minimize systemic side effects, such as hyperemia. This inactivation process involves the hydrolysis of the active parent drug, this compound, into its primary metabolite, AMA0078. This document provides a comprehensive overview of the biological activity, or designed lack thereof, of AMA0078. It includes available data, representative experimental protocols for assessing its activity, and visual representations of the metabolic pathway and experimental workflows.

Introduction to this compound and its "Soft Drug" Approach

This compound is a potent inhibitor of ROCK-I and ROCK-II, with IC50 values of 3.7 nM and 2.3 nM, respectively. By inhibiting ROCK in the trabecular meshwork, this compound increases aqueous humor outflow, thereby lowering intraocular pressure (IOP). The "soft drug" design strategy dictates that after administration and exertion of its therapeutic effect, this compound is metabolized into a predictable and non-toxic metabolite. This rapid inactivation at the site of action is crucial for improving the safety profile of the drug.

Metabolic Inactivation of this compound to AMA0078

The primary metabolic pathway for the inactivation of this compound is enzymatic hydrolysis. Esterases present in ocular tissues cleave the ester group in the this compound molecule, resulting in the formation of the carboxylic acid metabolite, AMA0078. This conversion is a critical step in the drug's mechanism of action and safety profile.

Signaling Pathway: Metabolic Conversion of this compound

Caption: Metabolic pathway of this compound to its inactive metabolite AMA0078.

Biological Activity of AMA0078

AMA0078 is designed and reported to be a functionally inactive metabolite. While specific quantitative data on its ROCK inhibition (e.g., IC50 values) are not publicly available in the reviewed literature, the consistent description of AMA0078 as "inactive" across multiple sources underscores its lack of significant biological activity at therapeutic concentrations.

Data Presentation: this compound vs. AMA0078 Activity

| Compound | Target | Activity (IC50) | Status |

| This compound (AMA0076) | ROCK-I | 3.7 nM | Active |

| ROCK-II | 2.3 nM | Active | |

| AMA0078 | ROCK-I / ROCK-II | Data not publicly available | Inactive |

Note: The inactivity of AMA0078 is qualitatively described in the literature. The table reflects the absence of specific inhibitory concentrations.

Experimental Protocols

Detailed experimental protocols for the specific assessment of AMA0078's biological activity are not available in the public domain. However, based on standard methodologies in pharmacology and drug metabolism, the following represents a plausible approach for the determination of AMA0078's inactivity.

In Vitro Enzymatic Conversion of this compound to AMA0078

Objective: To generate the AMA0078 metabolite from this compound using ocular tissue homogenates.

Materials:

-

This compound (AMA0076)

-

Rabbit or human ocular tissues (e.g., cornea, iris-ciliary body)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tissue homogenizer

-

Centrifuge

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Protocol:

-

Ocular tissues are dissected and rinsed with ice-cold PBS.

-

Tissues are homogenized in PBS to create a tissue homogenate.

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant containing esterases is collected.

-

This compound is added to the supernatant at a defined concentration.

-

The mixture is incubated at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of AMA0078 and the degradation of this compound.

ROCK Inhibition Assay for AMA0078

Objective: To determine the inhibitory activity of AMA0078 against ROCK-I and ROCK-II.

Materials:

-

Purified recombinant human ROCK-I and ROCK-II enzymes

-

AMA0078 (synthesized or generated enzymatically and purified)

-

Known ROCK inhibitor (e.g., Y-27632) as a positive control

-

ATP and a suitable peptide substrate (e.g., a derivative of MYPT1)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Microplate reader

Protocol:

-

A kinase reaction mixture is prepared containing the assay buffer, ROCK enzyme, and the peptide substrate.

-

AMA0078 is serially diluted and added to the reaction mixture in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

-

The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP, which is inversely proportional to kinase activity.

-

Luminescence is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the AMA0078 concentration.

Experimental Workflow: Assessment of AMA0078 Activity

Caption: Representative workflow for assessing the biological activity of AMA0078.

Conclusion

The "soft drug" approach employed in the design of this compound is a key aspect of its favorable safety profile. The rapid and efficient conversion of the active drug, this compound, into its inactive metabolite, AMA0078, by ocular esterases minimizes the potential for systemic side effects. While direct quantitative data on the biological inactivity of AMA0078 are not widely published, the available literature consistently supports the assertion that it is a functionally inactive compound. The experimental protocols outlined in this guide provide a framework for how the inactivity of such a metabolite would be rigorously assessed in a drug development setting. For researchers and scientists, understanding this metabolic inactivation pathway is crucial for appreciating the therapeutic index of this compound and the rationale behind its design.

Sovesudil: A Technical Guide to Off-Target Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the off-target activity of sovesudil (also known as PHP-201 or AMA0076), a potent, ATP-competitive Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Developed for the treatment of glaucoma, this compound's primary mechanism of action is the reduction of intraocular pressure. A critical aspect of its preclinical evaluation is the assessment of its selectivity and potential for off-target interactions, which could lead to adverse effects.

Executive Summary

Data Presentation: On-Target and Comparative Kinase Activity

The primary targets of this compound are the serine/threonine kinases ROCK1 and ROCK2. The following table summarizes the on-target potency of this compound (as AMA0076) and provides a comparison with other known ROCK inhibitors.

| Kinase | This compound (AMA0076) IC50 (nM) | Y-39983 IC50 (nM) | Y-27632 IC50 (nM) |

| ROCK1 | 3.7 | Not Determined | ~100 |

| ROCK2 | 2.3 | Similar to AMA0076 | Not Determined |

Data compiled from publicly available research.[1]

Experimental Protocols

Detailed, specific protocols for the off-target screening of this compound are not publicly available. However, the following sections describe the standard, widely accepted methodologies for the key experiments that would be conducted for a comprehensive off-target liability assessment.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to determine the potency of a test compound against a panel of purified protein kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of kinases to assess its selectivity.

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinases.

-

Specific peptide substrates for each kinase.

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP).

-

Test compound (this compound) at various concentrations.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

96- or 384-well filter plates or membranes.

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

Kinase reactions are initiated by combining the kinase, its specific substrate, and the test compound in the kinase reaction buffer.

-

The reaction is started by the addition of ATP.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid).

-

The phosphorylated substrate is captured on a filter plate or membrane.

-

Unreacted ATP is washed away.

-

The amount of incorporated phosphate (correlating with kinase activity) is quantified using a scintillation counter (for radiolabeled ATP) or through luminescence-based methods like ADP-Glo™.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Radioligand Binding Assay for GPCR and Ion Channel Off-Target Screening (General Protocol)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor or ion channel binding site.

Objective: To identify and quantify the binding affinity (Ki) of this compound for a wide range of G-protein coupled receptors (GPCRs) and ion channels.

Methodology:

-

Reagents and Materials:

-

Cell membranes or recombinant systems expressing the target receptor or ion channel.

-

A specific, high-affinity radioligand for each target (e.g., labeled with 3H or 125I).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer specific to the target.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

The cell membranes, radioligand, and test compound are incubated together in the appropriate buffer.

-

The mixture is allowed to reach binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The percentage of specific binding inhibition by the test compound is calculated, and IC50 values are determined. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

Visualizations

Rho/ROCK Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical Rho/ROCK signaling pathway, which is involved in regulating cell shape, motility, and smooth muscle contraction. This compound, as a ROCK inhibitor, acts to block the downstream effects of this pathway.

Caption: this compound inhibits ROCK1/ROCK2, preventing downstream signaling that leads to cell contraction.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the typical workflow for determining the IC50 of a compound against a panel of kinases.

Caption: Workflow for assessing kinase inhibition, from reagent preparation to data analysis.

Logical Relationship for Mitigating Off-Target Effects

This compound is designed to minimize off-target and systemic adverse events through a "soft drug" approach.

Caption: this compound's design for localized activity and rapid inactivation to enhance safety.[2][3][4]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. An emerging treatment option for glaucoma: Rho kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMA0076, a novel, locally acting Rho kinase inhibitor, potently lowers intraocular pressure in New Zealand white rabbits with minimal hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ATP-Competitive Binding of Sovesudil to Rho Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sovesudil (formerly known as PHP-201) is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This technical guide delves into the core mechanism of this compound's action: its ATP-competitive binding to the ROCK isoforms, ROCK1 and ROCK2. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the relevant biological pathways and experimental workflows, this document serves as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibition and related therapeutic areas.

Introduction to this compound and Rho Kinase

Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway has been implicated in a variety of pathological conditions, making ROCK an attractive therapeutic target.

This compound has emerged as a highly potent ROCK inhibitor. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of ROCK, thereby preventing the phosphorylation of downstream substrates. This targeted inhibition modulates cellular processes and has shown therapeutic potential, particularly in lowering intraocular pressure.

Quantitative Analysis of this compound's Potency

The inhibitory potency of this compound against the two isoforms of Rho kinase, ROCK1 and ROCK2, has been quantified through in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's high affinity for both isoforms, with a slight preference for ROCK2.

| Compound | Target | IC50 (nM) | Reference |

| This compound (PHP-201) | ROCK1 | 3.7 | [1][2] |

| This compound (PHP-201) | ROCK2 | 2.3 | [1][2] |

Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2.

The Rho-ROCK Signaling Pathway

The Rho-ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. In its active, GTP-bound state, RhoA interacts with and activates ROCK. Activated ROCK then phosphorylates a number of downstream substrates, leading to various cellular responses. The diagram below illustrates this key signaling pathway.

Caption: The Rho-ROCK Signaling Pathway and the Point of this compound Intervention.

Experimental Protocols

The determination of this compound's IC50 values is achieved through a robust in vitro kinase inhibition assay. The following protocol outlines a representative method for assessing the ATP-competitive inhibition of ROCK.

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound for ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Fluorescently labeled peptide substrate (e.g., a derivative of Myosin Phosphatase Target Subunit 1, MYPT1)

-

Adenosine triphosphate (ATP)

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or similar detection method

Workflow Diagram:

Caption: Experimental Workflow for Determining ROCK Inhibition by this compound.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or control vehicle.

-

Enzyme Addition: Add the ROCK1 or ROCK2 enzyme to each well.

-

Pre-incubation: Allow the plate to incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

-

Detection: Measure the fluorescence polarization of each well using a compatible plate reader. A lower polarization value indicates a higher degree of substrate phosphorylation (i.e., less inhibition).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structural Basis of ATP-Competitive Inhibition

The ATP-competitive nature of this compound's binding to ROCK means that it directly competes with the endogenous ATP for the kinase's active site. While a public crystal structure of the this compound-ROCK complex is not currently available, the interactions can be inferred from the known structure of the ROCK ATP-binding pocket and the chemical structure of this compound.

The ATP binding site of ROCK is a well-defined pocket. Key interactions for ATP-competitive inhibitors typically involve hydrogen bonds with the hinge region of the kinase domain and hydrophobic interactions with surrounding residues. It is hypothesized that this compound orients itself within this pocket to form favorable interactions that are energetically competitive with those of ATP.

Conclusion

This compound is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2, with IC50 values in the low nanomolar range. Its mechanism of action, which involves blocking the ATP-binding site of Rho kinase, has been well-characterized through in vitro kinase assays. This targeted inhibition of the Rho-ROCK signaling pathway underscores the therapeutic potential of this compound. This technical guide provides a foundational understanding of the biochemical and cellular basis of this compound's activity, offering valuable insights for researchers and drug developers in the field. Further structural studies would provide a more detailed picture of the precise molecular interactions governing this potent inhibition.

References

- 1. Novel ROCK Inhibitors, this compound and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

Sovesudil: A Technical Deep Dive into its Intellectual Property and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil, also known as PHP-201 or AMA-0076, is a potent and selective Rho-associated protein kinase (ROCK) inhibitor that has emerged as a promising therapeutic agent for the treatment of glaucoma, particularly normal-tension glaucoma. By targeting the ROCK signaling pathway, this compound modulates the contractility of the trabecular meshwork, leading to an increase in aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP). This technical guide provides an in-depth analysis of the intellectual property landscape surrounding this compound, its mechanism of action, and the key experimental data supporting its clinical development.

Intellectual Property Landscape

The intellectual property rights for this compound are primarily centered around its composition of matter and its use in treating ophthalmic conditions. The core patents protecting this compound were initially filed by Amakem NV and subsequently assigned to other entities. A summary of the key patent families is provided below.

| Patent/Application Number | Title | Jurisdiction(s) | Key Claims (Summarized) |

| WO2012065938A1 | N-(4-(1H-indazol-5-yl)-5-(pyridin-4-yl)-1H-pyrrol-2-yl)acetamide derivatives as Rho-kinase inhibitors | Worldwide | Composition of matter for a class of substituted pyrrole derivatives, including this compound, and their use in the treatment of diseases associated with Rho-kinase activity, such as glaucoma. |

| EP2640755A1 | N-(4-(1H-indazol-5-yl)-5-(pyridin-4-yl)-1H-pyrrol-2-yl)acetamide derivatives as Rho-kinase inhibitors | Europe | Claims covering the specific chemical structure of this compound and related compounds, pharmaceutical compositions containing them, and their use in treating glaucoma and ocular hypertension. |

| US9458139B2 | N-(4-(1H-indazol-5-yl)-5-(pyridin-4-yl)-1H-pyrrol-2-yl)acetamide derivatives as Rho-kinase inhibitors | United States | Claims directed to the this compound compound, pharmaceutical compositions formulated for ophthalmic administration, and methods of lowering intraocular pressure by administering the compound. |

Mechanism of Action: The ROCK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the activity of Rho-associated protein kinases (ROCK), specifically ROCK-I and ROCK-II. The ROCK signaling pathway plays a crucial role in regulating the tone and contractility of the trabecular meshwork (TM) cells, which are responsible for controlling the outflow of aqueous humor from the eye.

In a pathological state such as glaucoma, increased ROCK activity leads to phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK). This results in actin stress fiber formation, increased TM cell contractility, and a stiffening of the TM tissue. Consequently, the aqueous humor outflow is impeded, leading to an elevation in IOP.

This compound, as an ATP-competitive inhibitor of ROCK, blocks this signaling cascade. By preventing the phosphorylation of MLC and other downstream effectors, this compound induces relaxation of the TM cells, reduces the formation of stress fibers, and ultimately increases the facility of aqueous humor outflow, thereby lowering IOP.

Key Experimental Data

Preclinical In Vitro and In Vivo Studies

This compound has demonstrated potent and selective inhibition of ROCK kinases in enzymatic assays.

| Parameter | Value |

| ROCK-I IC50 | 3.7 nM |

| ROCK-II IC50 | 2.3 nM |

In vitro studies using human trabecular meshwork (HTM) cells have shown that this compound effectively reduces actin stress fiber formation and decreases cell contractility. In vivo studies in rabbit models of glaucoma have demonstrated a significant and dose-dependent reduction in IOP following topical administration of this compound, with minimal hyperemia compared to other ROCK inhibitors.

Clinical Trial Data

A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group Phase II clinical trial (NCT03106532) was conducted to evaluate the efficacy and safety of this compound in patients with normal-tension glaucoma.[1]

| Treatment Group | Mean Diurnal IOP Change from Baseline (mmHg) | p-value vs. Placebo |

| This compound 0.25% TID | -1.10 | > 0.05 |

| This compound 0.5% TID | -1.56 | < 0.05 |

| Placebo TID | -0.65 | - |

The study concluded that this compound 0.5% administered three times daily (TID) demonstrated a statistically significant reduction in mean diurnal IOP compared to placebo. The treatment was well-tolerated, with the most common adverse event being mild and transient conjunctival hyperemia.

Experimental Protocols

ROCK Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound against ROCK-I and ROCK-II.

Methodology:

-

A recombinant human ROCK-I or ROCK-II enzyme is incubated with a specific peptide substrate (e.g., a derivative of MYPT1) and ATP in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

The IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Trabecular Meshwork (TM) Cell Contractility Assay

Objective: To assess the effect of this compound on the contractility of human trabecular meshwork cells.

Methodology:

-

Primary human TM cells are cultured to confluence.

-

The cells are then seeded onto a contractile gel matrix, typically composed of collagen type I.[5][6]

-

After the cells have attached and spread, the gel is detached from the culture dish, allowing it to float freely in the culture medium.

-

The TM cells will begin to contract the collagen gel, reducing its surface area.

-

This compound at various concentrations is added to the culture medium.

-

The area of the collagen gel is measured at different time points using image analysis software.

-

A reduction in the rate and extent of gel contraction in the presence of this compound, compared to a vehicle control, indicates a relaxation of the TM cells.

Measurement of Aqueous Humor Outflow Facility in Rabbits

Objective: To evaluate the in vivo effect of this compound on the rate of aqueous humor outflow.

Methodology:

-

New Zealand White rabbits are used as the animal model.

-

Baseline intraocular pressure (IOP) is measured using a tonometer.

-

A topical formulation of this compound or a vehicle control is administered to one eye of each rabbit.

-

After a defined period, the outflow facility is measured. This can be done using several techniques, including:

-

Two-level constant pressure perfusion: The anterior chamber is cannulated with two needles. One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion pump. The rate of infusion required to maintain a constant IOP is used to calculate the outflow facility.

-

Fluorophotometry: A fluorescent tracer is introduced into the anterior chamber, and its washout rate is measured over time to determine the rate of aqueous humor turnover.[7][8]

-

-

An increase in the outflow facility in the this compound-treated eyes compared to the control eyes indicates that the drug enhances aqueous humor drainage.

Conclusion

This compound is a promising new therapeutic agent for glaucoma with a well-defined mechanism of action and a robust intellectual property portfolio. Its potent and selective inhibition of ROCK kinases leads to a significant reduction in intraocular pressure, as demonstrated in both preclinical and clinical studies. The detailed experimental protocols provided in this guide offer a framework for further research and development in the field of glaucoma therapeutics. As this compound progresses through further clinical trials, it holds the potential to become a valuable addition to the armamentarium of treatments for this sight-threatening disease.

References

- 1. This compound (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols for Animal Model Studies of Sovesudil (AR-12286) in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sovesudil (formerly AR-12286), a selective Rho kinase (ROCK) inhibitor, in preclinical animal models of glaucoma. The protocols detailed below are synthesized from published studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor, and current therapeutic strategies primarily focus on lowering IOP.[1][2] The conventional aqueous humor outflow pathway, via the trabecular meshwork (TM), is the primary site of resistance to outflow in glaucomatous eyes.[3][4] The Rho/Rho kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of TM cells.[5] Inhibition of ROCK leads to the relaxation of the TM, increased aqueous humor outflow, and consequently, a reduction in IOP.[5]

This compound is a highly selective ROCK inhibitor that has demonstrated significant IOP-lowering effects in various animal models of glaucoma and ocular hypertension.[1][6][7][8] These notes provide quantitative data from key preclinical studies and detailed protocols for replicating these experiments.

Mechanism of Action: Rho/ROCK Signaling Pathway in the Trabecular Meshwork

This compound targets the Rho/ROCK signaling pathway within the trabecular meshwork cells. By inhibiting ROCK, this compound disrupts the actin cytoskeleton, leading to a reduction in TM cell stiffness and an increase in the effective filtration area for aqueous humor outflow. This ultimately results in a decrease in intraocular pressure.

References

- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigational drugs for glaucoma: novel mechanistic approaches of preclinical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The trabecular meshwork outflow pathways: structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 6. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho Kinase Inhibitor AR-12286 Reverses Steroid-Induced Changes in Intraocular Pressure, Effective Filtration Areas, and Morphology in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Sovesudil in Human Trabecular Meshwork Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil (formerly PHP-201) is a potent, locally acting Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. ROCK inhibitors are a novel class of drugs for glaucoma that directly target the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.[1][2] By inhibiting ROCK, this compound disrupts the actin cytoskeleton of trabecular meshwork cells, leading to cell relaxation and an increase in aqueous humor outflow, which in turn lowers intraocular pressure (IOP).[1][2] These application notes provide a summary of the cellular effects of this compound and detailed protocols for conducting in vitro experiments on human trabecular meshwork (HTM) cells.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a key regulator of actin cytoskeleton dynamics, cell contractility, and extracellular matrix (ECM) deposition in HTM cells. In glaucomatous TM, this pathway is often upregulated, leading to increased tissue stiffness and outflow resistance. This compound, by inhibiting ROCK, counteracts these pathological changes.

Figure 1: this compound's Inhibition of the Rho/ROCK Signaling Pathway in HTM Cells.

Data Presentation: In Vitro Effects of this compound

Table 1: Effect of this compound on Cell Viability and Proliferation of Human Ocular Cells [3]

| Treatment (24h) | Cell Viability (% of Control) | Proliferating Cells (Ki67-positive, % of Control) |

| Control | 100 | 100 |

| This compound (10 µM) | ~115 | ~150 |

| Y-27632 (10 µM) | ~110 | ~140 |

*Data extrapolated from graphical representations in the source and indicates a statistically significant increase compared to control. The study was performed on human corneal endothelial cells.

Table 2: Effect of this compound on Cell Migration and Adhesion of Human Ocular Cells [3]

| Treatment | Wound Healing Rate (% Closure at 24h) | Cell Adhesion (% of Control at 6h) |

| Control | ~40 | 100 |

| This compound (10 µM) | ~80 | ~120 |

| Y-27632 (10 µM) | ~75 | ~115 |

*Data extrapolated from graphical representations in the source and indicates a statistically significant increase compared to control. The study was performed on human corneal endothelial cells.

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of ROCK inhibitors on primary human trabecular meshwork cells and can be applied to investigate this compound.[4][5][6]

Primary Human Trabecular Meshwork (HTM) Cell Culture

A reliable source of primary HTM cells is crucial for these experiments.

Figure 2: Workflow for Primary HTM Cell Isolation and Culture.

-

Materials:

-

Human donor corneoscleral rims (from a registered eye bank)

-

Dulbecco's Modified Eagle Medium (DMEM) with low glucose

-

Fetal Bovine Serum (FBS), 10-20%

-

Penicillin/Streptomycin solution

-

Gentamicin/Amphotericin B solution

-

Sterile dissecting tools, petri dishes, and culture flasks/plates

-

-

Protocol:

-

Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral rim.

-

Cut the isolated TM tissue into small explants (1-2 mm²).

-

Place 4-6 explants into a 35 mm tissue culture dish.

-

Add a minimal amount of growth medium (DMEM + 20% FBS + antibiotics) to allow the explants to adhere.

-

After 24 hours, carefully add more growth medium to the dish.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

HTM cells will begin to migrate from the explants within 1-2 weeks.

-

Once confluent, subculture the cells using trypsin/EDTA. For experiments, use cells between passages 3 and 7.

-

Cytotoxicity Assay (LDH Assay)

This assay determines the potential cytotoxic effects of this compound on HTM cells.

-

Materials:

-

HTM cells seeded in a 96-well plate

-

This compound stock solution (e.g., in DMSO)

-

Serum-free culture medium

-

LDH Cytotoxicity Assay Kit

-

-

Protocol:

-

Seed HTM cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) and vehicle control (DMSO).

-

Include wells for "low control" (untreated cells) and "high control" (cells treated with lysis buffer from the kit).

-

Incubate for 24 hours at 37°C.

-

Follow the LDH assay kit manufacturer's instructions to measure the lactate dehydrogenase released into the medium.

-

Calculate cytotoxicity as a percentage relative to the high control.

-

Collagen Gel Contraction Assay

This assay measures the effect of this compound on the contractile properties of HTM cells, a key function related to outflow resistance.

-

Materials:

-

HTM cells

-

Type I rat tail collagen solution

-

Reconstitution buffer (alkaline)

-

24-well tissue culture plates

-

-

Protocol:

-

Prepare a cell-collagen suspension by mixing HTM cells (e.g., 2.5 x 10⁵ cells/mL), collagen solution, and reconstitution buffer on ice.

-

Pipette 0.5 mL of the mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

Gently detach the polymerized gels from the sides of the wells.

-

Add 1 mL of culture medium containing the desired concentration of this compound or vehicle control.

-

To model glaucomatous conditions, cells can be pre-treated with a profibrotic agent like TGF-β2 (5 ng/mL) for 48 hours before adding this compound.[4]

-

Image the gels at regular intervals (e.g., 0, 24, 48 hours).

-

Measure the area of the collagen gels using image analysis software (e.g., ImageJ). A decrease in gel area signifies cell contraction.

-

Immunofluorescence Staining for Actin Cytoskeleton and ECM Proteins

This method visualizes the effects of this compound on the cellular architecture and the deposition of key extracellular matrix proteins.

-

Materials:

-

HTM cells grown on glass coverslips

-

This compound

-

Paraformaldehyde (4%)

-

Triton X-100 (0.1%)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-SMA, anti-fibronectin)

-

Fluorescently labeled secondary antibodies

-

Phalloidin conjugate (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

-

Protocol:

-

Treat HTM cells grown on coverslips with this compound (e.g., 1-10 µM) for 24 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with primary antibodies (e.g., anti-fibronectin) overnight at 4°C.

-

Wash with PBS and incubate with the corresponding fluorescent secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature.

-

Counterstain with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Analyze changes in stress fiber formation (phalloidin) and fibronectin deposition. ROCK inhibition is expected to decrease the presence of organized actin stress fibers and reduce fibronectin deposition.[4]

-

References

- 1. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel ROCK Inhibitors, this compound and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tvst.arvojournals.org [tvst.arvojournals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sovesudil Testing Using an Ex Vivo Porcine Cornea Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovesudil is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor currently under investigation for various ophthalmological applications.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating cellular processes in the cornea, including cytoskeletal organization, cell proliferation, migration, and apoptosis.[4][5][6] Inhibition of this pathway has shown promise in promoting the regeneration and healing of corneal endothelial cells.[7][8] This document provides a detailed protocol for utilizing an ex vivo porcine cornea model to evaluate the efficacy and mechanism of action of this compound. The porcine cornea is a well-established model for ophthalmic drug testing due to its anatomical and physiological similarities to the human cornea.[9][10]

Objective

To provide a comprehensive methodology for testing the effects of this compound on corneal endothelial cell wound healing, viability, and protein expression using an ex vivo porcine cornea model.

Data Presentation

The following tables summarize quantitative data from a representative study evaluating this compound in an ex vivo porcine cornea model.

Table 1: Corneal Endothelial Wound Healing

| Treatment Group | Wound Area Reduction (%) after 24h |

| Control (Vehicle) | 35.2 ± 4.5 |

| Y-27632 (Positive Control) | 65.8 ± 5.1 |

| This compound | 72.3 ± 4.8 |

*p < 0.05 compared to Control. Data are presented as mean ± standard deviation. Y-27632 is a well-known ROCK inhibitor used as a positive control.

Table 2: Corneal Endothelial Cell Viability

| Treatment Group | Live Cells (%) | Dead Cells (%) |

| Control (Vehicle) | 85.6 ± 3.2 | 14.4 ± 3.2 |

| Y-27632 (Positive Control) | 94.1 ± 2.5 | 5.9 ± 2.5 |

| This compound | 96.5 ± 1.9 | 3.5 ± 1.9 |

*p < 0.05 compared to Control. Data are presented as mean ± standard deviation.

Table 3: Expression of Key Signaling and Adhesion Proteins

| Treatment Group | SOX2 Positive Cells (%) | β-catenin Expression (Relative Fluorescence Intensity) |

| Control (Vehicle) | 15.3 ± 3.1 | 1.00 ± 0.15 |

| Y-27632 (Positive Control) | 35.8 ± 4.2 | 2.50 ± 0.30 |

| This compound | 40.1 ± 3.9 | 2.85 ± 0.25 |

*p < 0.05 compared to Control. Data are presented as mean ± standard deviation. SOX2 is a marker for progenitor cells, and β-catenin is involved in cell adhesion.

Experimental Protocols

Preparation of Ex Vivo Porcine Cornea Model

This protocol is adapted from established methods for ex vivo porcine cornea organ culture.[11][12][13]

Materials:

-

Freshly enucleated porcine eyes (obtained from an abattoir)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Povidone-iodine solution (10% in PBS)

-

Sterile surgical instruments (scalpel, forceps, scissors)

-

Corneal organ culture medium (e.g., DMEM/F12 supplemented with antibiotics and antimycotics)

-

Artificial anterior chamber system or custom-made mounting chambers

-

Sterile laminar flow hood

Procedure:

-

Eye Disinfection: Upon receipt, gently clean the porcine eyes with sterile PBS to remove any debris. Disinfect the entire globe by immersing it in 10% povidone-iodine solution for 2 minutes, followed by three rinses in sterile PBS.

-

Corneoscleral Button Excision: Under a sterile laminar flow hood, carefully excise the corneoscleral button using a sterile scalpel and forceps. Make an incision approximately 2-3 mm posterior to the limbus.

-

Mounting: Mount the corneoscleral button in an artificial anterior chamber with the endothelial side facing upwards. Ensure a watertight seal to maintain the anterior chamber.

-

Culture Medium: Fill the chamber with pre-warmed corneal organ culture medium, ensuring the endothelium is completely submerged.

-

Incubation: Place the mounted corneas in a humidified incubator at 37°C with 5% CO2. Allow the corneas to equilibrate for 24 hours before initiating experiments.

Corneal Endothelial Wound Healing Assay

Materials:

-

Mounted porcine corneas

-

Sterile 4 mm trephine or biopsy punch

-

This compound solution (desired concentrations)

-

Positive control (e.g., Y-27632)

-

Vehicle control (e.g., culture medium)

-

Alizarin Red S stain

-

Microscope with a calibrated imaging system

Procedure:

-

Wound Creation: After equilibration, carefully create a circular wound in the central corneal endothelium using a sterile 4 mm trephine. Apply gentle pressure to remove the endothelial cells within the trephined area without damaging the underlying Descemet's membrane.

-

Treatment: Replace the culture medium with fresh medium containing the respective treatments: this compound, positive control, or vehicle control.

-

Incubation: Return the corneas to the incubator and culture for 24-48 hours.

-

Staining and Imaging: At the end of the incubation period, remove the corneas from the chambers and stain the endothelium with Alizarin Red S to visualize the remaining wound area. Capture images of the wound at 0 hours and at the end of the experiment using a microscope.

-

Data Analysis: Measure the wound area using image analysis software. Calculate the percentage of wound area reduction for each treatment group.

Cell Viability Assay (Live/Dead Staining)

Materials:

-

Treated porcine corneas

-

Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

-

Fluorescence microscope

Procedure:

-

Staining: Following the treatment period, wash the corneas with sterile PBS. Incubate the corneas in the Live/Dead staining solution according to the manufacturer's instructions. Calcein-AM stains live cells green, while Ethidium Homodimer-1 stains the nuclei of dead cells red.

-

Imaging: Visualize the stained endothelial cells using a fluorescence microscope with appropriate filters. Capture multiple images from different regions of the cornea for each treatment group.

-

Quantification: Count the number of live (green) and dead (red) cells in each image. Calculate the percentage of live cells for each treatment group.

Immunofluorescence Staining for Protein Expression

Materials:

-

Treated porcine corneas

-

Paraformaldehyde (4%) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies (e.g., anti-SOX2, anti-β-catenin)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Confocal microscope

Procedure:

-

Fixation and Permeabilization: Fix the corneas in 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding by incubating the corneas in blocking buffer.

-

Antibody Incubation: Incubate the corneas with the primary antibodies overnight at 4°C. After washing, incubate with the corresponding fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the corneal endothelium on a microscope slide.

-

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity or the number of positive cells for the target proteins using image analysis software.

Visualizations

Caption: Rho Kinase (ROCK) Signaling Pathway in Corneal Endothelial Cells.

Caption: Experimental Workflow for this compound Testing in Ex Vivo Porcine Cornea.

Caption: Logical Relationship of this compound's Mechanism of Action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. app.jove.com [app.jove.com]

- 4. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tvst.arvojournals.org [tvst.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Novel ROCK Inhibitors, this compound and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]